5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile” is a derivative of aminopyrazole . Aminopyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in the synthesis of remarkable organic molecules with versatile functionalities .
Scientific Research Applications
Use as CDK2 Inhibitors in Cancer Treatment
- Application Summary: This compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Use in Organic and Medicinal Synthesis
- Application Summary: 5-Amino-pyrazoles, including this compound, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods of Application: These compounds have been used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Results: The synthesized compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Use in the Synthesis of 4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo
- Application Summary: This compound was used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Use as Beta-Sheet Template
- Application Summary: This compound was employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Use in Antileishmanial and Antimalarial Evaluation
- Application Summary: This compound was used in the synthesis of a compound with potent in vitro antipromastigote activity .
- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the synthesized compound .
- Results: The synthesized compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Use in the Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Application Summary: This compound was used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Safety And Hazards
Future Directions
Aminopyrazoles, including “5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show promise for future research and development in the field of pharmaceutics and medicinal chemistry .
properties
IUPAC Name |
5-amino-3-methyl-1-pyridin-3-ylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-9(5-11)10(12)15(14-7)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRAZVRZYNQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.